2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2,5-dichloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O3S/c1-23-13-5-4-11-17-18-12(20(11)19-13)7-16-24(21,22)10-6-8(14)2-3-9(10)15/h2-6,16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOGHGWWWDEUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the regulation of gluconeogenesis, the process of glucose synthesis from non-carbohydrate precursors.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. The nitrogen atoms of the 1,2,4-triazole ring are capable of binding to the iron in the heme moiety of CYP-450. This interaction inhibits the enzyme’s activity, leading to changes in the metabolic processes controlled by the enzyme.
Biological Activity
The compound 2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a synthetic organic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. The incorporation of the triazole moiety may enhance this activity due to its known interactions with microbial enzymes.
- Anticancer Properties : Preliminary research suggests that compounds with similar structures can inhibit tumor cell proliferation by targeting specific kinases involved in cancer pathways.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes in metabolic pathways, particularly those involved in nucleotide synthesis.
- Receptor Modulation : It might interact with various receptors in the body, modulating their activity and influencing cellular responses.
- Signal Transduction Interference : By affecting signaling pathways, it could alter cell growth and differentiation processes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | |
| Anticancer | Kinase inhibition | |
| Anti-inflammatory | COX inhibition |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various sulfonamides, this compound demonstrated significant activity against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potential utility in treating infections caused by resistant strains.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of related compounds revealed that those with similar structural motifs inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis at IC50 values ranging from 15 to 30 µM. This positions the compound as a candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
